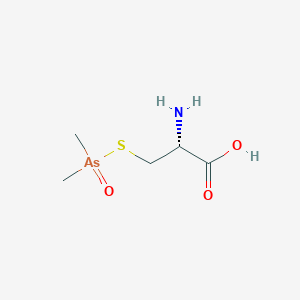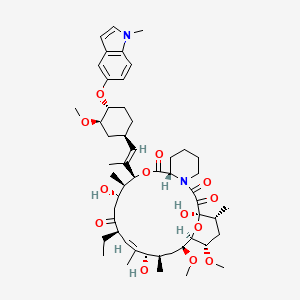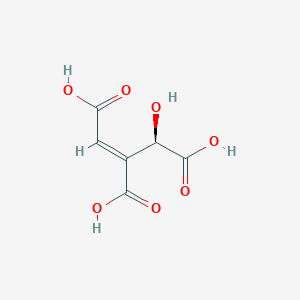
P1-(Adenosine-5'-P5-(uridine-5')pentaphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P1-(Adenosine-5’-P5-(uridine-5’)pentaphosphate: is a dinucleotide compound that belongs to the class of organic compounds known as (5’->5’)-dinucleotides. These compounds are characterized by a phosphodiester linkage connecting the 5’ positions of two nucleotide bases. This specific compound features adenosine and uridine as its nucleotide bases, linked through a pentaphosphate chain .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of P1-(Adenosine-5’-P5-(uridine-5’)pentaphosphate typically involves a multi-step process. Initially, adenosine and uridine nucleotides are phosphorylated to form their respective triphosphates. These triphosphates are then linked through a series of phosphorylation reactions to form the pentaphosphate bridge. The optimal pH for these reactions is between 7.5 and 8.5, and the presence of metal ions such as magnesium or manganese is crucial for the efficiency of the phosphorylation steps .
Industrial Production Methods: Industrial production of P1-(Adenosine-5’-P5-(uridine-5’)pentaphosphate involves large-scale chemical synthesis using automated synthesizers. These machines can precisely control the reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product. The process is typically followed by purification steps, including chromatography, to isolate the desired compound from by-products and unreacted starting materials .
化学反应分析
Types of Reactions: P1-(Adenosine-5’-P5-(uridine-5’)pentaphosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by nucleases, breaking the phosphodiester bonds and yielding the individual nucleotides.
Phosphorylation/Dephosphorylation: It can participate in phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling and energy transfer processes.
Oxidation/Reduction: Though less common, the compound can undergo oxidation and reduction reactions, particularly in the presence of specific enzymes or chemical reagents.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as phosphodiesterases are commonly used.
Phosphorylation: ATP and specific kinases are typically involved.
Oxidation/Reduction: Chemical reagents like hydrogen peroxide or reducing agents like dithiothreitol (DTT) can be used.
Major Products:
Hydrolysis: Adenosine monophosphate (AMP) and uridine monophosphate (UMP).
Phosphorylation: Higher phosphorylated forms or cyclic nucleotides.
Oxidation/Reduction: Modified nucleotides with altered redox states.
科学研究应用
Chemistry: P1-(Adenosine-5’-P5-(uridine-5’)pentaphosphate is used as a model compound in studies of nucleotide interactions and enzymatic processes involving nucleotides. It helps in understanding the mechanisms of nucleotide polymerization and degradation .
Biology: In biological research, this compound is used to study cellular signaling pathways, particularly those involving cyclic nucleotides and nucleotide-binding proteins. It serves as a substrate for various kinases and phosphatases, aiding in the elucidation of their roles in cellular processes .
Medicine: The compound has potential therapeutic applications, particularly in the modulation of nucleotide signaling pathways. It is being investigated for its role in regulating immune responses and its potential use in treating diseases related to nucleotide metabolism .
Industry: In the industrial sector, P1-(Adenosine-5’-P5-(uridine-5’)pentaphosphate is used in the production of nucleotide-based pharmaceuticals and as a research tool in the development of new drugs targeting nucleotide pathways .
作用机制
P1-(Adenosine-5’-P5-(uridine-5’)pentaphosphate exerts its effects primarily through interactions with nucleotide-binding proteins and enzymes. It acts as a substrate for kinases and phosphatases, influencing phosphorylation and dephosphorylation reactions that are critical for cellular signaling. The compound can also bind to purinergic receptors, modulating various physiological responses such as inflammation and immune activation .
相似化合物的比较
P1-(Adenosine-5’-P5-(adenosine-5’)pentaphosphate (Ap5A): Similar structure but with two adenosine bases.
P1-(Adenosine-5’-P5-(cytidine-5’)pentaphosphate (Ap5C): Contains cytidine instead of uridine.
P1-(Adenosine-5’-P5-(guanosine-5’)pentaphosphate (Ap5G): Contains guanosine instead of uridine.
Uniqueness: P1-(Adenosine-5’-P5-(uridine-5’)pentaphosphate is unique due to its specific combination of adenosine and uridine bases, which may confer distinct biological activities compared to other dinucleotides. Its ability to interact with both purine and pyrimidine nucleotide pathways makes it a versatile tool in biochemical and pharmacological research .
属性
分子式 |
C19H28N7O24P5 |
|---|---|
分子量 |
893.3 g/mol |
IUPAC 名称 |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C19H28N7O24P5/c20-15-10-16(22-5-21-15)26(6-23-10)18-14(31)12(29)8(46-18)4-44-52(35,36)48-54(39,40)50-55(41,42)49-53(37,38)47-51(33,34)43-3-7-11(28)13(30)17(45-7)25-2-1-9(27)24-19(25)32/h1-2,5-8,11-14,17-18,28-31H,3-4H2,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,20,21,22)(H,24,27,32)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 |
InChI 键 |
CPTLFMDLEWCNMJ-KPKSGTNCSA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



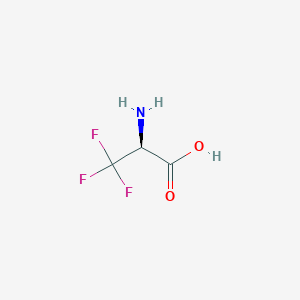
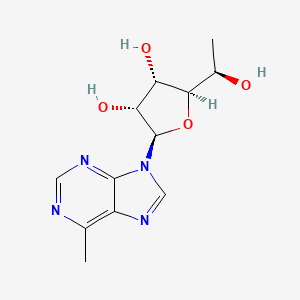
![[(3R,4R,14R,19S)-22-chloro-4-[(2S,3R,4R,5S)-5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-23-hydroxy-14-(7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carbonyl)oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(23),5,7,9,11,13(25),20(24),21-octaen-19-yl]azanium](/img/structure/B10777086.png)
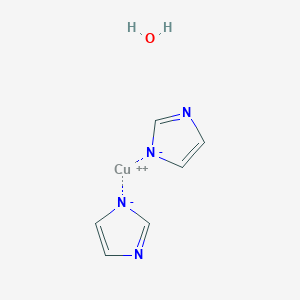
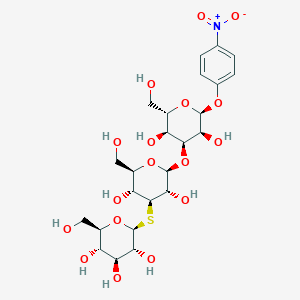
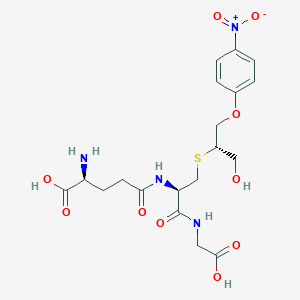


![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10777139.png)
![[2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate](/img/structure/B10777150.png)
